Anti-Inflammatory Activity: Comparable to Pinicopsic Acid F
In a direct comparative assay, 16α-hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (synonymous with the 16R-epimer) exhibited an IC50 of 25.7 μM for inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages, a value statistically indistinguishable from that of pinicopsic acid F (IC50 24.5 μM) [1]. Both compounds were evaluated under identical experimental conditions using the Griess reagent method following 24 h LPS (1 μg/mL) stimulation [1].
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 25.7 μM |
| Comparator Or Baseline | Pinicopsic acid F: IC50 = 24.5 μM |
| Quantified Difference | 1.2 μM (4.9% difference) |
| Conditions | RAW 264.7 murine macrophage cell line; LPS (1 μg/mL, 24 h stimulation); Griess reagent detection |
Why This Matters
This establishes the compound as a functionally validated anti-inflammatory research tool with potency equivalent to a structurally distinct lanostane comparator, enabling dose-response studies without confounding potency differences.
- [1] Liu, Y., Chen, R., Li, L., Dong, Z., Zhang, Y., Ma, Q., ... & Wang, Y. (2022). Lanostane triterpenoids from the fruiting bodies of Fomitopsis pinicola and their anti-inflammatory activities. Phytochemistry, 193, 112985. View Source
